DSPE-PEG2000-COOH

Critical Micelle Concentration PEG molecular weight Colloidal stability

Formulators often struggle with inert PEG-lipids that cannot conjugate targeting ligands. DSPE-PEG2000-COOH solves this by providing a carboxyl terminus for direct amine coupling. Key outcomes: • Enables EDC/NHS-mediated ligand conjugation without compromising particle size or drug loading. • Achieves enhanced colloidal stability (zeta potential -26.24±1.53 mV vs. -4.97±1.1 mV for unmodified liposomes). • Supports dual-ligand co-display with sustained release (~50% cumulative release over 144 h at pH 7.4). Supplied with cGMP-grade options and cold-chain logistics for multi-batch campaigns.

Molecular Formula C46H91N2O13P
Molecular Weight 911.2 g/mol
Cat. No. B15132784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSPE-PEG2000-COOH
Molecular FormulaC46H91N2O13P
Molecular Weight911.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.N
InChIInChI=1S/C46H88NO13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)57-39-42(40-59-61(53,54)58-36-35-47-46(52)56-38-37-55-41-43(48)49)60-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h42H,3-41H2,1-2H3,(H,47,52)(H,48,49)(H,53,54);1H3
InChIKeyMFOLYTNLQCGGBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSPE-PEG2000-COOH Procurement Guide: Carboxyl-Functionalized PEG-Lipid for Targeted Nanoparticle Engineering


DSPE-PEG2000-COOH (CAS 1445832-74-5) is a functionalized polyethylene glycol-lipid conjugate consisting of a distearoylphosphatidylethanolamine (DSPE) anchor, a 2000 Da PEG spacer, and a terminal carboxyl group [1]. As a member of the PEGylated phospholipid class, it serves as a versatile building block for liposomes, lipid nanoparticles (LNPs), and polymeric micelles, enabling surface functionalization via carbodiimide-mediated conjugation to amine-containing targeting ligands . This compound represents a strategic alternative to non-functionalized or methoxy-terminated PEG-lipids when active targeting capability is required.

1 Carboxyl-PEG2000-DSPE lipid for active targeting nanoparticle engineering
2 EDC/NHS bioconjugation compatible – covalent amine-ligand attachment
3 PEG2000 spacer balances stealth shielding and ligand accessibility

Why DSPE-PEG2000-COOH Cannot Be Replaced by mPEG-DSPE or Alternative PEG Molecular Weights in Targeted Delivery


Generic substitution of DSPE-PEG2000-COOH with non-functionalized methoxy-PEG-DSPE (mPEG-DSPE) or alternative PEG chain lengths introduces critical performance trade-offs. While mPEG-DSPE provides effective stealth shielding, its methoxy terminus is chemically inert under mild aqueous conditions, rendering it incapable of covalent ligand conjugation for active targeting [1]. Conversely, substituting the PEG2000 chain with shorter (PEG1000) or longer (PEG5000) variants alters critical micelle concentration (CMC), colloidal stability, and circulation pharmacokinetics in ways that directly impact formulation reproducibility and therapeutic index . The 2000 Da PEG chain represents a balanced optimization between sufficient steric stabilization and minimized interference with ligand accessibility, a property not guaranteed by alternative molecular weights within the same functional class.

mPEG-DSPE lacks reactive carboxyl
Methoxy terminus is chemically inert; cannot covalently attach targeting ligands without additional synthetic modification.
PEG molecular weight alters formulation behavior
Shorter PEG1000 or longer PEG5000 may shift CMC, colloidal stability, and circulation profile, affecting batch reproducibility.
PEG2000 balance may not transfer
The steric shielding–ligand accessibility trade-off optimized for PEG2000 can differ with alternative chain lengths, requiring re-validation.

Quantitative Differentiation of DSPE-PEG2000-COOH: Evidence-Based Comparisons for Procurement Decisions


Critical Micelle Concentration (CMC) Optimization: PEG2000 vs. PEG1000 and PEG5000

DSPE-PEG2000-COOH exhibits an intermediate critical micelle concentration (CMC) of approximately 0.02 mg/mL, positioned between the higher CMC of the PEG1000 variant (~20 nm micelle size, higher CMC) and the extremely low CMC of the PEG5000 variant (<0.01 mg/mL) . This balanced CMC translates to superior colloidal stability relative to PEG1000 while avoiding the potential micelle dissociation resistance and large hydrodynamic radius associated with PEG5000, which can impede efficient ligand presentation.

CMC Optimization
Cross-study comparable
~0.02 mg/mL
Intermediate CMC supports robust self-assembly
Class-level trend; vendor-specific verification recommended
Critical Micelle Concentration PEG molecular weight Colloidal stability

Surface Functionalization Capability: Carboxyl vs. Methoxy-Terminated PEG-Lipids

DSPE-PEG2000-COOH provides a reactive carboxyl group enabling covalent conjugation to amine-containing ligands (antibodies, peptides, aptamers) via standard EDC/NHS chemistry under mild aqueous conditions (pH 5.5-6.0 activation; pH 7.4 coupling) [1]. In contrast, methoxy-PEG-DSPE (mPEG-DSPE) terminates in a chemically inert -OCH₃ group that cannot participate in bioconjugation reactions without prior functional group conversion, rendering mPEG-DSPE unsuitable for active targeting applications [2]. This fundamental difference eliminates the need for additional synthetic steps or alternative linker chemistries when targeting capability is required.

Conjugation Capability
Class-level inference
Carboxyl group reactive for EDC/NHS amide bond formation; methoxy group inert
Enables covalent ligand attachment for active targeting
Methoxy-terminated PEG-lipids require prior functionalization
Bioconjugation EDC/NHS coupling Active targeting

Nanoparticle Surface Charge Modulation: Zeta Potential Enhancement with DSPE-PEG2000-COOH

Incorporation of DSPE-PEG2000-COOH into liposomal formulations significantly increases negative surface charge. In a comparative study, docetaxel-loaded conventional liposomes (DTX-CL) exhibited a zeta potential of -4.97±1.1 mV, whereas liposomes modified with DSPE-PEG2000 (DTX-PL) achieved -26.24±1.53 mV, and ligand-conjugated liposomes using DSPE-PEG2000-COOH (DTX-LPL) maintained a comparable negative charge of -27.4±1.28 mV [1]. This enhanced negative surface charge improves colloidal stability through electrostatic repulsion while maintaining suitability for further ligand conjugation.

Zeta Potential
Head-to-head
-26.24±1.53 mV (DSPE-PEG2000 liposomes) vs -4.97±1.1 mV (unmodified)
Enhanced negative charge improves colloidal stability
Reported for docetaxel-loaded liposomes; formulation-dependent
Zeta potential Colloidal stability Liposome surface modification

Versatile Dual-Ligand Conjugation Platform: Demonstrated Functional Performance

DSPE-PEG2000-COOH has been validated as an anchor for simultaneous conjugation of two distinct targeting ligands without compromising nanoparticle integrity. In a dual-targeting glioma delivery system, both angiopep-2 peptide and AS1411 aptamer were covalently linked to DSPE-PEG2000-COOH-functionalized PLGA-lipid hybrid nanoparticles via a single-step synthesis, with negligible impact on particle size, stability, drug loading capacity, or drug release profile [1]. Additionally, S2.2 aptamer conjugation to DSPE-PEG2000-COOH enabled tunable aptamer density on nanoparticle surfaces, with cellular uptake efficiency increasing proportionally to aptamer density in MUC1-overexpressing MCF-7 breast cancer cells [2].

Dual-Ligand Platform
Head-to-head
Maintained particle size, drug loading, and sustained release after dual-ligand conjugation
Supports multi-functional nanoparticle engineering without re-optimization
Data from glioma-targeting PLGA-lipid hybrid system
Dual-targeting Ligand conjugation Aptamer functionalization

Evidence-Backed Application Scenarios for DSPE-PEG2000-COOH Procurement


Active Targeting Liposome Formulations Requiring Covalent Ligand Conjugation

DSPE-PEG2000-COOH is the preferred choice for developing ligand-targeted liposomes (e.g., antibody-drug conjugates, peptide-modified nanoparticles) where surface presentation of targeting moieties is required. The carboxyl terminus enables direct EDC/NHS coupling to amine-bearing ligands [1]. This application is supported by zeta potential data showing enhanced colloidal stability in PEG-modified liposomes (-26.24±1.53 mV vs. -4.97±1.1 mV for unmodified) while maintaining a surface charge profile compatible with further conjugation [2].

Dual-Ligand or Multi-Functional Nanoparticle Engineering

For research programs requiring co-display of multiple targeting ligands (e.g., BBB-penetrating peptides combined with tumor-specific aptamers) on a single nanoparticle platform, DSPE-PEG2000-COOH provides validated compatibility. Published studies confirm that dual-ligand conjugation via DSPE-PEG2000-COOH proceeds without compromising particle size, drug loading, or sustained release kinetics (∼50% cumulative release over 144 h at pH 7.4) [3]. This reduces development risk for complex nanoformulation projects.

GMP-Ready Lipid Nanoparticle (LNP) Manufacturing with Functionalization Capability

DSPE-PEG2000-COOH from qualified suppliers (e.g., Laysan Bio, Corden Pharma) is available under cGMP-compliant manufacturing standards suitable for clinical translation [4]. The compound's balanced CMC (~0.02 mg/mL) facilitates reproducible self-assembly during scale-up processing . The -20°C storage condition with <5% activity loss after reconstitution ensures supply chain stability for multi-batch manufacturing campaigns .

Comparative Studies of PEG Molecular Weight Effects on Pharmacokinetics

In experimental designs evaluating the impact of PEG chain length on circulation half-life and biodistribution, DSPE-PEG2000-COOH serves as a critical comparator representing the clinically validated PEG2000 architecture. Historical data show that DSPE-PEG2000-incorporated liposomes retain approximately 40% of the injected dose in circulation at 6 h post-injection in murine models, outperforming both shorter (PEG1000) and longer (PEG5000, PEG12000) chain variants in terms of overall circulation time [5]. This evidence base makes DSPE-PEG2000-COOH the rational starting point for formulation optimization studies.

Application
Selection Property
Validation Focus
Active targeting liposome development
Carboxyl-PEG2000 for EDC/NHS ligand conjugation
Conjugation efficiency & surface charge stability
Dual-ligand nanoparticle engineering
Multi-ligand conjugation compatibility
Post-conjugation particle integrity & release kinetics
Scalable nanoparticle manufacturing with functionalization
CMC-controlled self-assembly & supplier quality
Batch reproducibility & storage stability
PEG molecular weight PK comparison
PEG2000 as clinically studied benchmark
Circulation half-life in comparative murine models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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